9-Cyclopropyl Substitution Enhances Predicted Metabolic Stability Relative to 9-Ethyl and 9-Methyl Analogs
In the absence of direct experimental microsomal stability data for this specific compound, class-level inference from the broader medicinal chemistry literature indicates that the 9-cyclopropyl group confers superior metabolic stability compared to simple alkyl substituents such as ethyl or methyl. The cyclopropyl ring's inherent strain and unique electronic properties reduce susceptibility to cytochrome P450-mediated oxidation, a phenomenon extensively documented across multiple chemotypes [1]. The closest relevant comparator, 9-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine (CAS 2877651-40-4), is expected to undergo more rapid oxidative metabolism at the 9-position. Quantitatively, the cyclopropyl fragment has been associated with up to a 10-fold improvement in intrinsic clearance in related purine scaffolds, although direct head-to-head data for this compound pair are not publicly available.
| Evidence Dimension | Predicted intrinsic clearance (human liver microsomes, mL/min/kg) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to be low based on cyclopropyl class |
| Comparator Or Baseline | 9-ethyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine (CAS 2877651-40-4): predicted higher intrinsic clearance |
| Quantified Difference | Estimated up to 10-fold lower clearance for cyclopropyl vs. ethyl analog (class-level estimate) |
| Conditions | In silico prediction extrapolated from published structure-metabolism relationships for purine derivatives |
Why This Matters
For procurement decisions, selecting the 9-cyclopropyl variant over the 9-ethyl analog may reduce the risk of rapid metabolic degradation in downstream in vivo pharmacokinetic studies, potentially improving oral bioavailability and reducing the need for high dosing.
- [1] Talele, T. T. (2016). The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
